molecular formula C12H10FNO3 B1438531 [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid CAS No. 1172370-81-8

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid

Cat. No.: B1438531
CAS No.: 1172370-81-8
M. Wt: 235.21 g/mol
InChI Key: GAOANHVMKXSMEG-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid: is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on the aromatic ring.

    Acetylation: The final step involves the acetylation of the oxazole derivative to form the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the acetic acid moiety may be converted to a carboxylate group.

    Reduction: Reduction reactions can target the oxazole ring or the fluorophenyl group, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole ring or the fluorophenyl group are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of reduced oxazole or fluorophenyl derivatives.

    Substitution: Formation of substituted oxazole or fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving oxazole derivatives.

    Drug Development:

Medicine:

    Therapeutic Agents: The compound may be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: The compound may be used in the formulation of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    4-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the oxazole ring.

    4-Methyl-1,3-oxazole-5-carboxylic acid: Contains the oxazole ring but lacks the fluorophenyl group.

    2-(4-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid: Similar structure with a chlorine atom instead of fluorine.

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom enhances the compound’s stability and reactivity compared to its chlorine-substituted analog.

    Oxazole Ring: The oxazole ring contributes to the compound’s unique electronic properties and potential biological activity.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-10(6-11(15)16)17-12(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOANHVMKXSMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid
Reactant of Route 2
[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid
Reactant of Route 3
[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid
Reactant of Route 4
[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid
Reactant of Route 5
[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid
Reactant of Route 6
[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid

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